
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, also known as NANT or N-[(1-naphthyl)amino]-1-(4-nitrophenyl)ethanone, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone is not fully understood, but it is believed to act as a reactive oxygen species scavenger and a nucleophile. It has been shown to react with electrophilic compounds, such as quinones, and inhibit their ability to form reactive oxygen species.
Biochemical and Physiological Effects:
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been shown to have antioxidant properties and has been studied for its potential to protect against oxidative stress-induced cell damage. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone in laboratory experiments include its high yield of synthesis, its fluorescent properties, and its potential as an anticancer agent. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, including its potential as an antioxidant and anti-inflammatory agent, its use as a fluorescent probe for the detection of other biomolecules, and its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
In conclusion, 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis has been achieved using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for the study of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been achieved using different methods, including the reaction of 1-naphthylamine and 4-nitroacetophenone in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1-naphthylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. These methods have been optimized to produce high yields of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone.
Aplicaciones Científicas De Investigación
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been used in scientific research for various applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a ligand for the determination of the enantiomeric excess of chiral alcohols. Additionally, 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(naphthalen-1-ylamino)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(14-8-10-15(11-9-14)20(22)23)12-19-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETOHIGKDROJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974713 |
Source


|
| Record name | 2-[(Naphthalen-1-yl)amino]-1-(4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthylamino)-1-(4-nitrophenyl)ethanone | |
CAS RN |
5928-87-0 |
Source


|
| Record name | 2-[(Naphthalen-1-yl)amino]-1-(4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

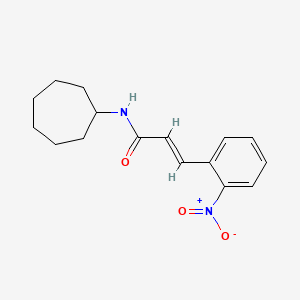
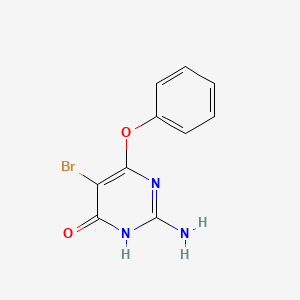
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
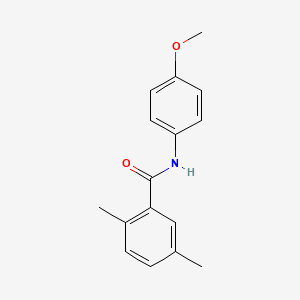
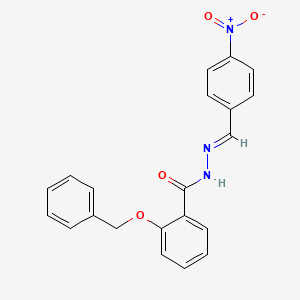
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
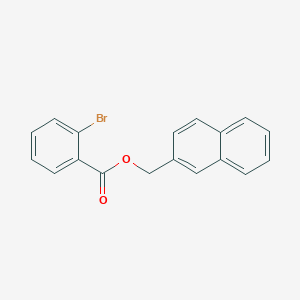
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)